Hsd17B13-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

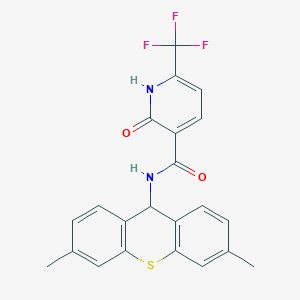

Molecular Formula |

C22H17F3N2O2S |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

N-(3,6-dimethyl-9H-thioxanthen-9-yl)-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C22H17F3N2O2S/c1-11-3-5-13-16(9-11)30-17-10-12(2)4-6-14(17)19(13)27-21(29)15-7-8-18(22(23,24)25)26-20(15)28/h3-10,19H,1-2H3,(H,26,28)(H,27,29) |

InChI Key |

OKFSUZNKRZBHKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(C3=C(S2)C=C(C=C3)C)NC(=O)C4=CC=C(NC4=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Function and Inhibition of Hsd17B13: A Technical Guide to Hsd17B13-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a critical player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in hepatic lipid metabolism and the progression of liver injury.[1][2][3][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the development of NASH, cirrhosis, and hepatocellular carcinoma, highlighting the therapeutic potential of inhibiting its enzymatic activity.[3][4] Hsd17B13-IN-9 is a potent and selective inhibitor of Hsd17B13, offering a valuable tool for dissecting the enzyme's function and a promising starting point for the development of novel therapeutics for liver diseases.[6]

Hsd17B13: The Target

Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[7] Its expression is significantly upregulated in the livers of NAFLD patients.[2][3] The enzyme is localized to the surface of lipid droplets within hepatocytes and is believed to play a role in the metabolism of various lipids and steroids.[1][3][7] The catalytic activity of Hsd17B13 involves the NAD+-dependent oxidation of substrates such as estradiol and retinol, converting them to their corresponding ketones.[8][9]

This compound: A Potent Inhibitor

This compound has been identified as a potent inhibitor of Hsd17B13. Its primary function is to block the enzymatic activity of Hsd17B13, thereby mitigating the downstream pathological effects associated with its function in the liver.

Quantitative Data

The following table summarizes the key quantitative data for this compound and a related, well-characterized inhibitor, BI-3231.

| Compound | Target | Assay Type | Substrate | IC50 | Ki | Cell-based IC50 | Organism |

| This compound | HSD17B13 | Enzymatic | Not Specified | 0.01 µM | - | - | - |

| BI-3231 | hHSD17B13 | Enzymatic | Estradiol | 1 nM | 0.7 nM | 11 nM | Human |

| BI-3231 | mHSD17B13 | Enzymatic | Estradiol | 13 nM | 0.5 nM | - | Mouse |

Data for this compound from MedchemExpress.[6] Data for BI-3231 from EUbOPEN and MedchemExpress.[10]

Signaling Pathways and Experimental Workflows

Hsd17B13 Signaling in NAFLD Progression

Caption: Hsd17B13, localized on lipid droplets, catalyzes the conversion of retinol to retinaldehyde and promotes pro-inflammatory pathways, which can be blocked by this compound.

Experimental Workflow for Hsd17B13 Inhibitor Screening

Caption: A typical workflow for identifying and characterizing Hsd17B13 inhibitors, from initial high-throughput screening to in vivo validation.

Experimental Protocols

Hsd17B13 Enzymatic Activity Assay (NADH-Glo™ Assay)

This protocol is adapted from methodologies used for characterizing Hsd17B13 inhibitors.[8]

Objective: To determine the in vitro potency of this compound by measuring the inhibition of NADH production.

Materials:

-

Recombinant human Hsd17B13 protein

-

This compound

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

NADH-Glo™ Detection Kit (Promega)

-

384-well white assay plates

-

Assay buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6

-

DMSO

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Add 50 nL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Substrate/Cofactor Mix: Prepare a solution containing β-estradiol (final concentration 15 µM) and NAD+ (final concentration 500 µM) in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant Hsd17B13 protein in the assay buffer to the desired final concentration (e.g., 50 nM).

-

Reaction Initiation: Add 5 µL of the substrate/cofactor mix to each well, followed by 5 µL of the diluted Hsd17B13 enzyme solution to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

NADH Detection: Add 10 µL of NADH-Glo™ Detection Reagent to each well.

-

Second Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for Hsd17B13 Activity in Hepatocytes

This protocol is a representative method based on studies of Hsd17B13 function and inhibition in cellular models.[7]

Objective: To evaluate the effect of this compound on lipid accumulation in a cellular model of NAFLD.

Materials:

-

HepaRG or Huh7 cells

-

This compound

-

Oleic acid

-

BODIPY 493/503 (for lipid droplet staining)

-

Hoechst 33342 (for nuclear staining)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well imaging plates

Procedure:

-

Cell Seeding: Seed HepaRG or Huh7 cells in a 96-well imaging plate at an appropriate density and allow them to adhere overnight.

-

Induction of Steatosis: Treat the cells with oleic acid (e.g., 200 µM) for 24 hours to induce lipid accumulation.

-

Inhibitor Treatment: Treat the steatotic cells with various concentrations of this compound or vehicle (DMSO) for another 24 hours.

-

Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS.

-

Stain with BODIPY 493/503 (1 µg/mL) and Hoechst 33342 (1 µg/mL) in PBS for 30 minutes at room temperature, protected from light.

-

-

Imaging: Wash the cells with PBS and acquire images using a high-content imaging system.

-

Image Analysis: Quantify the total lipid droplet area or intensity per cell using image analysis software.

-

Data Analysis: Determine the effect of this compound on lipid accumulation and calculate the EC50 value if a dose-response is observed.

In Vivo Efficacy Study in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model

This is a generalized protocol for evaluating an Hsd17B13 inhibitor in a preclinical model of NAFLD, based on common practices in the field.[11]

Objective: To assess the therapeutic efficacy of this compound in reducing hepatic steatosis, inflammation, and fibrosis in a mouse model of NAFLD.

Materials:

-

C57BL/6J mice

-

High-fat diet (e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle for in vivo administration (e.g., 0.5% methylcellulose)

-

ELISA kits for serum ALT, AST, and insulin

-

Histology supplies (formalin, paraffin, H&E stain, Sirius Red stain)

-

qRT-PCR reagents for gene expression analysis

Procedure:

-

Model Induction: Feed male C57BL/6J mice a high-fat diet for 12-16 weeks to induce obesity and NAFLD. A control group will be fed a standard chow diet.

-

Treatment:

-

Randomly assign the HFD-fed mice to two groups: vehicle control and this compound treatment.

-

Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via oral gavage for 4-8 weeks.

-

-

Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.

-

Terminal Procedures:

-

At the end of the treatment period, collect blood via cardiac puncture for serum analysis.

-

Euthanize the mice and harvest the liver.

-

-

Analysis:

-

Serum Analysis: Measure serum levels of ALT, AST, triglycerides, cholesterol, and insulin.

-

Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with H&E for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.

-

Hepatic Triglyceride Content: Homogenize a portion of the liver and measure triglyceride content using a commercial kit.

-

Gene Expression Analysis: Isolate RNA from a portion of the liver and perform qRT-PCR to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).

-

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the treatment effects.

Conclusion

This compound is a valuable chemical probe for studying the role of Hsd17B13 in liver physiology and disease. As a potent inhibitor, it holds promise for the development of novel therapies for NAFLD and NASH. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other inhibitors of this important therapeutic target. Further research will be crucial to fully elucidate the mechanism of action of Hsd17B13 and to translate the therapeutic potential of its inhibitors into clinical applications.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. scispace.com [scispace.com]

- 10. eubopen.org [eubopen.org]

- 11. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and Development of HSD17B13 Inhibitors

To fulfill the request for an in-depth technical guide, this document will focus on a well-characterized, publicly disclosed HSD17B13 inhibitor, BI-3231 , as a representative case study. The discovery and development of BI-3231 provide a comprehensive framework for understanding the scientific process behind targeting HSD17B13 for therapeutic intervention.[2]

Introduction: HSD17B13 as a Therapeutic Target

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[3][4] Its emergence as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) is rooted in human genetic studies.[2][3] Genome-wide association studies (GWAS) have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a lower risk of progression from steatosis to the more severe NASH.[2][3] This protective effect observed in individuals with naturally occurring inactive HSD17B13 has spurred the development of inhibitors to mimic this phenotype pharmacologically.[2]

The precise physiological function of HSD17B13 is still under investigation, but it is known to be involved in hepatic lipid metabolism.[5] The enzyme is upregulated in the livers of patients with NAFLD.[6] While several endogenous substrates have been identified, including estradiol and retinol, the specific disease-relevant substrate remains to be fully elucidated.[2][7]

The Discovery of BI-3231: A Chemical Probe

The discovery of BI-3231 represents a significant step forward in the study of HSD17B13, providing the scientific community with a potent and selective chemical probe for open-science research.[2][7]

High-Throughput Screening (HTS)

The journey to identify BI-3231 began with a high-throughput screening (HTS) campaign to identify small molecules that could inhibit HSD17B13's enzymatic activity.[2]

Experimental Protocol: High-Throughput Screening

-

Enzyme: Recombinant human HSD17B13 was used.

-

Substrate: Estradiol was selected as the substrate for the primary screen. The choice was validated by confirming a strong correlation in hit compounds when screened against another known substrate, leukotriene B4 (LTB4).[2]

-

Cofactor: NAD+ is an essential cofactor for HSD17B13 activity and was included in the assay.[2]

-

Detection: The assay measured the enzymatic conversion of the substrate.

-

Library: A diverse library of chemical compounds was screened.

-

Hit Identification: From the screen, an alkynyl phenol compound, designated compound 1 , was identified as a promising, albeit weakly active, starting point for chemical optimization.[2]

Lead Optimization

Following the identification of the initial hit, a lead optimization program was initiated to improve the compound's potency, selectivity, and drug-like properties. This iterative process of chemical synthesis and biological testing led to the development of compound 45 , later named BI-3231 .[2] This optimization focused on enhancing functional and physicochemical properties, as well as improving its drug metabolism and pharmacokinetic (DMPK) profile.[2]

Characterization of BI-3231

BI-3231 was subjected to a battery of in vitro and in vivo tests to thoroughly characterize its properties as an HSD17B13 inhibitor.

In Vitro Potency and Selectivity

The potency of BI-3231 was determined in enzymatic and cellular assays. Its selectivity was assessed against the closely related enzyme HSD17B11.[2]

| Parameter | BI-3231 (Compound 45) | Reference |

| Human HSD17B13 Enzymatic IC50 | 1.4 nM | [2] |

| Mouse HSD17B13 Enzymatic IC50 | 1.7 nM | [2] |

| Human HSD17B13 Cellular IC50 | 45 nM | [2] |

| Selectivity vs. HSD17B11 | >10,000-fold | [2] |

Mechanism of Action

Understanding how a drug interacts with its target is crucial. Studies revealed that the binding and inhibitory activity of BI-3231 are highly dependent on the presence of the cofactor NAD+.[2]

Experimental Protocol: Thermal Shift Assay (nanoDSF)

-

Objective: To confirm direct binding of BI-3231 to HSD17B13.

-

Method: The thermal stability of recombinant human HSD17B13 was measured in the presence and absence of BI-3231 and NAD+.

-

Results: A significant increase in the melting temperature of HSD17B13 was observed only when both BI-3231 and NAD+ were present, confirming that the compound binds to the HSD17B13-NAD+ complex. This indicates a strong dependency on the cofactor for target engagement.[2]

Preclinical Pharmacokinetics

The pharmacokinetic (PK) profile of BI-3231 was evaluated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential to predict how the drug will behave in humans. While detailed PK data is often proprietary, the published research notes extensive liver tissue accumulation, which is a desirable feature for a drug targeting a liver enzyme.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is key to understanding the discovery and development of HSD17B13 inhibitors.

Caption: HSD17B13 enzymatic activity and inhibition.

Caption: Workflow for HSD17B13 inhibitor discovery.

Future Directions and Clinical Development

The development of potent and selective HSD17B13 inhibitors like BI-3231 is a critical first step. The availability of such chemical probes enables further research into the biological functions of HSD17B13 and its role in liver disease.[2]

While BI-3231 is positioned as a tool for open science, other HSD17B13-targeting therapeutics are advancing into clinical trials. These include both small molecule inhibitors and RNA interference (RNAi) therapies designed to reduce the expression of the HSD17B13 protein.[3] These clinical studies will be essential to validate HSD17B13 as a therapeutic target in humans and to assess the safety and efficacy of its inhibition for the treatment of NAFLD and NASH.

Conclusion

The discovery and development of HSD17B13 inhibitors, exemplified by BI-3231, showcase a modern drug discovery paradigm that begins with human genetic insights. By identifying a naturally protective loss-of-function variant, researchers have established a strong rationale for therapeutic intervention. The meticulous process of high-throughput screening, lead optimization, and detailed characterization has yielded powerful tools to investigate the biology of HSD17B13 and has paved the way for a new class of potential treatments for chronic liver disease. The ongoing clinical evaluation of HSD17B13 inhibitors will ultimately determine the success of this promising therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. uniprot.org [uniprot.org]

- 6. HSD17B13 - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

HSD17B13 as a Therapeutic Target for Non-Alcoholic Fatty Liver Disease (NAFLD): A Technical Guide

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a pressing need for effective therapeutic interventions. Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene, particularly rs72613567, are strongly associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC). This protective genetic evidence has catalyzed the development of multiple therapeutic agents aimed at inhibiting HSD17B13 function. This document provides a comprehensive technical overview of HSD17B13, summarizing its biological role, the compelling genetic validation for its therapeutic targeting, preclinical and clinical data, and key experimental methodologies for its study.

Core Biology and Mechanism of Action of HSD17B13

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, primarily expressed in hepatocytes and localized to the surface of lipid droplets (LDs).[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[1][2] While its precise physiological function is still under active investigation, several key activities have been proposed.

Enzymatic Activity: HSD17B13 exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol (Vitamin A) to retinaldehyde.[3] Given that hepatic retinoid levels are inversely correlated with NAFLD severity, this function may be central to its role in disease pathogenesis.[3] The enzyme is also implicated in the metabolism of other steroids and bioactive lipids.[3][4]

Regulation and Role in Lipid Homeostasis: The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipid metabolism.[3][5] Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in promoting hepatic steatosis.[3][6] It is proposed that HSD17B13 may stabilize intracellular triglyceride content and potentially facilitate the interaction between other key lipolytic enzymes on the lipid droplet surface.[6]

Genetic Validation of HSD17B13 as a Therapeutic Target

The most compelling evidence supporting HSD17B13 as a target comes from human genetics. A specific splice variant, rs72613567 , involves an adenine insertion that creates a truncated, enzymatically inactive protein.[7][8] This loss-of-function variant is robustly associated with protection against the full spectrum of NAFLD progression.

| Genetic Variant | Association | Odds Ratio (OR) / Risk Reduction | 95% Confidence Interval (CI) | Population / Study Size | Citation |

| rs72613567:TA (Heterozygote) | Reduced Risk of NAFLD Cirrhosis | 26% Reduction | 7 - 40% | 46,544 European descent | [3] |

| rs72613567:TA (Homozygote) | Reduced Risk of NAFLD Cirrhosis | 49% Reduction | 15 - 69% | 46,544 European descent | [3] |

| rs72613567:TA | Protection against NASH | OR = 0.612 | 0.388 - 0.964 | 356 patients with biopsy-proven NAFLD | [7] |

| rs72613567:TA | Protection against Fibrosis | OR = 0.590 | 0.361 - 0.965 | 356 patients with biopsy-proven NAFLD | [7] |

| rs72613567:TA | Protection against Ballooning | OR = 0.474 | 0.267 - 0.842 | 356 patients with biopsy-proven NAFLD | [7] |

| rs72613567:TA | Protection against Lobular Inflammation | OR = 0.475 | 0.275 - 0.821 | 356 patients with biopsy-proven NAFLD | [7] |

| rs72613567:TA (per allele) | Reduced Risk of Cirrhosis | 15% Reduction | 0.74 - 0.98 | 111,612 Danish general population | [3] |

| rs9992651 / rs13118664 | Reduced Development of NAFLD | OR = 0.74 | 0.671 - 0.826 / 0.667 - 0.821 | 1,483 histologically-confirmed NAFLD patients | [3][9] |

Table 1: Summary of protective effects associated with HSD17B13 genetic variants.

These data strongly indicate that reducing or eliminating HSD17B13 activity is not only safe but beneficial, providing a solid foundation for therapeutic development.

Preclinical and Clinical Development

The strong genetic validation has spurred the rapid development of therapies targeting HSD17B13, primarily through RNA interference (RNAi) and small molecule inhibitors.

Preclinical Models

-

In Vitro: Overexpression of HSD17B13 in human hepatocyte cell lines (e.g., HepG2, Huh7) increases the number and size of lipid droplets.[1][3]

-

In Vivo: Studies in mice have yielded some conflicting results. While adenovirus-mediated overexpression of HSD17B13 induced fatty liver in mice, some HSD17B13 knockout models also developed hepatic steatosis.[1][3] This discrepancy may highlight species-specific differences in function or compensatory mechanisms and underscores the importance of human genetic data.[10] Diet-induced preclinical models, such as those using a high-fat diet (HFD) or a Western diet, are commonly employed to study NAFLD pathogenesis.[11]

Clinical Trials

Several HSD17B13 inhibitors are currently in clinical development. The primary strategy has been RNAi therapeutics, which reduce the expression of the target gene.

| Drug Candidate | Company | Modality | Phase | Key Quantitative Results | Clinical Trial ID | Citation |

| ARO-HSD (GSK4532990) | Arrowhead / GSK | RNAi (siRNA) | Phase I/II | mRNA Reduction: Up to 93.4%Protein Reduction: Up to 82.7%ALT Reduction: Up to 42% | NCT04202354 | [3][12] |

| ALN-HSD (Rapirosiran) | Alnylam | RNAi (siRNA) | Phase I | mRNA Reduction: Median of 78% at highest dose | NCT04565717 | [3][13] |

| INI-822 | Inipharm | Small Molecule Inhibitor | Phase I | Data not yet reported | NCT05945537 | [14] |

| BI-3231 | Boehringer Ingelheim | Small Molecule Inhibitor | Preclinical | Potent inhibitor (activity of 1 nM) | N/A | [14][15] |

Table 2: Summary of clinical and preclinical therapeutic agents targeting HSD17B13.

Experimental Protocols

Reproducible and robust experimental methods are critical for studying HSD17B13. Below are summarized protocols for key assays.

HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay measures the enzymatic conversion of retinol to retinaldehyde.

-

Cell Culture and Transfection:

-

Seed HEK293 cells in triplicate in appropriate culture plates one day prior to transfection.

-

Transiently transfect cells with plasmids encoding wild-type HSD17B13, mutant HSD17B13, or an empty vector control using a suitable transfection reagent (e.g., Lipofamine).[16]

-

-

Substrate Addition:

-

Prepare a stock solution of all-trans-retinol in ethanol.

-

Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM. Ensure the final ethanol concentration is non-toxic (≤0.5% v/v).[16]

-

-

Incubation:

-

Incubate the cells for 6 to 8 hours to allow for enzymatic conversion.[16]

-

-

Analysis:

-

Harvest the cells and/or culture medium.

-

Quantify the production of retinaldehyde using methods such as high-performance liquid chromatography (HPLC) or a coupled-enzyme assay that measures the production of a detectable byproduct (e.g., NADH).

-

Cellular Localization by Confocal Microscopy

This protocol is used to visualize the subcellular location of HSD17B13.

-

Cell Culture and Treatment:

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent like Triton X-100 or saponin.

-

-

Immunostaining:

-

If using an epitope tag (like His), incubate with a primary antibody against the tag.

-

Incubate with a corresponding fluorophore-conjugated secondary antibody.

-

-

Lipid Droplet and Nuclei Staining:

-

Stain lipid droplets with a specific dye such as BODIPY or LipidTox.[6]

-

Stain nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Acquire images using a confocal laser scanning microscope, capturing the signals from the HSD17B13 tag, lipid droplets, and nuclei in separate channels.

-

Conclusion and Future Directions

HSD17B13 has rapidly emerged as one of the most promising, genetically validated therapeutic targets for NAFLD and NASH. The robust protective association of its loss-of-function variants provides a strong rationale for the development of inhibitors. Early clinical data from RNAi therapeutics are encouraging, demonstrating effective target knockdown and favorable impacts on liver injury biomarkers. The ongoing development of both RNAi and small molecule inhibitors will be critical in determining the long-term efficacy and safety of targeting HSD17B13. Future research will need to fully elucidate its precise enzymatic functions, resolve the discrepancies observed in preclinical models, and establish the clinical benefit of its inhibition on the histological hallmarks of NASH and fibrosis. The trajectory of HSD17B13 from a genetic finding to a clinical-stage target exemplifies the power of human genetics in modern drug development.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]

- 6. mdpi.com [mdpi.com]

- 7. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetics Is of the Essence to Face NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HSD17B13 in Lipid Droplet Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a critical player in hepatic lipid droplet metabolism.[1][2][3] Predominantly expressed in the liver and localized to the surface of lipid droplets, HSD17B13 is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[2][4][5] Intriguingly, loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progressive liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma, making it a compelling therapeutic target.[2][3] This technical guide provides a comprehensive overview of the current understanding of HSD17B13's function, supported by quantitative data, detailed experimental protocols, and visual representations of its regulatory and functional pathways.

HSD17B13: Localization and Expression

HSD17B13 is an endoplasmic reticulum (ER) synthesized protein that is subsequently targeted to lipid droplets.[2] Its N-terminal region, specifically the first 28 amino acids, is crucial for this localization.[2]

Tissue and Cellular Distribution

Expression in Disease States

Hepatic expression of HSD17B13 is significantly upregulated in patients with NAFLD.[4][7]

| Condition | Fold Change in HSD17B13 mRNA Expression (vs. Healthy Controls) | Reference |

| Non-alcoholic fatty liver disease (NAFLD) | 5.9-fold higher | [4] |

Enzymatic Activity and Substrates

HSD17B13 exhibits enzymatic activity towards a variety of substrates, though its primary physiological substrate is still under investigation. It is known to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[4][7] Other potential substrates include other steroids and proinflammatory lipid mediators.[2]

Note: Specific enzyme kinetic parameters (Km, Vmax) for HSD17B13 with its various substrates are not yet well-established in the literature.

Role in Lipid Droplet Dynamics and Lipid Metabolism

HSD17B13 appears to play a multifaceted role in lipid droplet biology, influencing their size, number, and lipid composition.

Effect on Lipid Droplet Morphology

Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in cultured hepatocytes.[2][8] Conversely, knockdown of Hsd17b13 in a mouse model of diet-induced obesity led to a decrease in the number and size of hepatic lipid droplets.[1]

| Genetic Modification | Effect on Lipid Droplets | Reference |

| HSD17B13 Overexpression (in vitro) | Increased number and size | [2][8] |

| Hsd17b13 Knockdown (in vivo, HFD) | Decreased number and size | [1] |

Impact on Hepatic Lipid Composition

Lipidomic studies have revealed significant alterations in the hepatic lipid profile in the context of altered HSD17B13 function.

Table 2.1: Changes in Hepatic Lipid Species in Human Carriers of the Protective HSD17B13 rs72613567 Variant

| Lipid Class | Change in Carriers vs. Non-carriers | Reference |

| Phosphatidylcholines (PCs) | Increased | [3] |

| Phosphatidylethanolamines (PEs) | Increased | [3] |

Table 2.2: Alterations in Hepatic Lipid Species in Hsd17b13 Knockout (KO) Mice

| Lipid Class | Change in KO vs. Wild-Type | Reference |

| Triglycerides (TGs) | Altered | [9] |

| Diglycerides (DGs) | Altered | [9] |

| Phosphatidylcholines (PCs) | Systemic downregulation of 135 species, upregulation of 34 species | [9] |

| Phosphatidylethanolamines (PEs) | Altered | [9] |

| Phosphatidylglycerols (PGs) | Altered | [9] |

| Ceramides (Cers) | Altered | [9] |

Regulatory and Signaling Pathways

The expression and activity of HSD17B13 are integrated into key metabolic signaling networks.

Transcriptional Regulation

The transcription of the HSD17B13 gene is regulated by the liver X receptor alpha (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1][2] LXRα, a nuclear receptor that senses cellular oxysterol levels, activates the transcription of SREBP-1c, which in turn binds to the promoter of HSD17B13 to induce its expression.[1][2]

Interaction with Lipolytic Machinery

HSD17B13 physically interacts with adipose triglyceride lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis, on the surface of lipid droplets.[4][10] This interaction is thought to facilitate the co-activation of ATGL by comparative gene identification-58 (CGI-58), thereby influencing lipolysis.[4][10]

Experimental Protocols

Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)

This protocol is adapted from Ma et al., Hepatology, 2019.[4]

-

Cell Culture and Transfection:

-

Seed HEK293 cells in appropriate culture plates.

-

Transfect cells with an expression vector for HSD17B13 or a control vector using a suitable transfection reagent.

-

-

Substrate Treatment:

-

24-48 hours post-transfection, add all-trans-retinol (e.g., 5 µM final concentration) to the culture medium.

-

Incubate for a defined period (e.g., 8 hours).

-

-

Extraction of Retinoids:

-

Harvest the cells and culture medium.

-

Perform a liquid-liquid extraction to isolate retinoids.

-

-

Quantification by HPLC:

-

Analyze the extracted retinoids by high-performance liquid chromatography (HPLC) to quantify the levels of retinaldehyde and retinoic acid.

-

-

Normalization:

-

Determine the total protein concentration of the cell lysates for normalization of the HPLC results.

-

Immunofluorescence Staining for Lipid Droplet Localization

This protocol is a general guide based on methods described by Ma et al., J Lipid Res, 2020.[8]

-

Cell Culture and Transfection:

-

Grow hepatocytes (e.g., HepG2) on coverslips.

-

Transfect with a vector expressing a tagged version of HSD17B13 (e.g., GFP-tagged).

-

-

Lipid Droplet Induction (Optional):

-

To enhance lipid droplet formation, supplement the culture medium with oleic acid.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent such as Triton X-100 or saponin.

-

-

Immunostaining:

-

Incubate with a primary antibody against HSD17B13 (if not using a fluorescently tagged protein).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Lipid Droplet Staining:

-

Stain lipid droplets with a neutral lipid dye such as BODIPY 493/503 or Nile Red.

-

-

Mounting and Imaging:

-

Mount the coverslips on microscope slides and visualize using confocal microscopy.

-

Isolation of Lipid Droplets and Western Blotting

This protocol is based on the method described by Su et al., J Lipid Res, 2014.[5]

-

Cell Lysis and Homogenization:

-

Harvest cultured hepatocytes and resuspend in a hypotonic lysis buffer.

-

Homogenize the cells using a Dounce homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

-

-

Ultracentrifugation:

-

Layer the supernatant at the bottom of an ultracentrifuge tube and overlay with a discontinuous sucrose gradient.

-

Perform ultracentrifugation to separate the lipid droplet fraction, which will float to the top.

-

-

Collection and Protein Extraction:

-

Carefully collect the lipid droplet layer.

-

Extract proteins from the isolated lipid droplets.

-

-

Western Blotting:

-

Separate the extracted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against HSD17B13, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an appropriate chemiluminescent substrate.

-

Conclusion and Future Directions

HSD17B13 is a key hepatic lipid droplet-associated protein with a demonstrated role in lipid metabolism and the pathophysiology of NAFLD. Its enzymatic activity and its interaction with the core lipolytic machinery place it at a critical juncture in cellular lipid homeostasis. The protective nature of its loss-of-function variants strongly supports the development of HSD17B13 inhibitors as a therapeutic strategy for NASH and other chronic liver diseases.

Future research should focus on:

-

Elucidating the precise enzyme kinetics of HSD17B13 with its various substrates to better understand its primary physiological role.

-

Further dissecting the molecular mechanisms by which HSD17B13 regulates ATGL-mediated lipolysis.

-

Conducting comprehensive quantitative proteomics to identify the full interactome of HSD17B13 on the lipid droplet surface under various metabolic conditions.

A deeper understanding of these aspects will be crucial for the successful clinical translation of HSD17B13-targeted therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative proteomic study reveals 17β-HSD13 as a pathogenic protein in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. enanta.com [enanta.com]

- 10. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-9 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the sourcing, purchasing, and technical application of Hsd17B13-IN-9, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). This document is intended to support research and drug development efforts targeting HSD17B13, a key enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.

Supplier and Purchasing Information

This compound is a commercially available research chemical. The primary supplier identified is MedchemExpress.

| Parameter | Information |

| Supplier | MedchemExpress |

| Catalog Number | HY-157627 |

| Purity | ≥98% (HPLC) |

| CAS Number | 2576690-78-1 |

| Availability | In Stock (as of late 2025) |

| Pricing | Varies by quantity. Representative pricing: - 5 mg: Inquire with supplier - 10 mg: Inquire with supplier |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months; -20°C for 1 month. |

Quantitative Data

This compound is a potent inhibitor of HSD17B13. For the purpose of providing a broader data set, this guide also includes data for BI-3231, a well-characterized and potent HSD17B13 inhibitor with a similar profile, which can serve as a valuable reference.

| Inhibitor | Target | IC50 | Ki | Assay Conditions | Reference |

| This compound | Human HSD17B13 | 10 nM | - | 50 nM HSD17B13 | [1] |

| BI-3231 | Human HSD17B13 | 1 nM | 0.7 nM | Estradiol as substrate | [2] |

| BI-3231 | Mouse HSD17B13 | 13 nM | - | Estradiol as substrate | [2] |

| BI-3231 | Human HSD17B13 (Cellular) | 11 nM | - | HEK293 cells | [1] |

Signaling Pathway of HSD17B13 in NAFLD

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its expression is upregulated in NAFLD, where it is thought to play a role in hepatic lipid metabolism. The signaling pathway involves key regulators of lipid homeostasis, such as Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). HSD17B13 is also known to be involved in retinol metabolism. Inhibition of HSD17B13 is a promising therapeutic strategy to mitigate the progression of NAFLD.

Experimental Protocols

Detailed methodologies for key experiments are provided below. As a close analog with extensive public data, protocols for BI-3231 are included as a reference for designing experiments with this compound.

In Vitro HSD17B13 Enzyme Inhibition Assay

This protocol is adapted from the characterization of BI-3231 and is suitable for determining the potency of this compound.

Materials:

-

Recombinant human HSD17B13 enzyme

-

This compound (or BI-3231)

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween-20

-

384-well assay plates

-

Plate reader capable of measuring NADH fluorescence or mass spectrometer

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 50 nL of the inhibitor solution to the wells of a 384-well plate.

-

Add 5 µL of HSD17B13 enzyme (final concentration ~1-5 nM) in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate/cofactor mix containing estradiol (final concentration ~1 µM) and NAD+ (final concentration ~100 µM) in assay buffer.

-

Incubate for 30-60 minutes at room temperature.

-

Stop the reaction (e.g., with a suitable quenching agent if using mass spectrometry).

-

Detect the formation of estrone (product) or NADH (co-product). NADH can be detected by fluorescence (Excitation: 340 nm, Emission: 460 nm).

-

Calculate IC50 values using a suitable data analysis software (e.g., GraphPad Prism) by fitting the data to a four-parameter logistic equation.

Cellular HSD17B13 Inhibition Assay

This protocol describes a cell-based assay to determine the activity of this compound in a cellular context.

Materials:

-

HepG2 or HEK293 cells overexpressing HSD17B13

-

This compound (or BI-3231)

-

Palmitic acid (to induce lipid accumulation)

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

96-well cell culture plates

-

Reagents for endpoint analysis (e.g., triglyceride quantification kit, cell viability assay)

Procedure:

-

Seed HepG2 or HEK293-HSD17B13 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 1-2 hours.

-

Induce lipotoxicity by adding palmitic acid (e.g., 200 µM) to the cell culture medium.

-

Co-incubate the cells with the inhibitor and palmitic acid for 24-48 hours.

-

After incubation, perform endpoint analysis:

-

Triglyceride Accumulation: Lyse the cells and measure intracellular triglyceride levels using a commercial kit.

-

Cell Viability: Assess cell viability using an MTT or a luminescent-based assay (e.g., CellTiter-Glo).

-

-

Normalize the triglyceride levels to a measure of cell number or protein concentration.

-

Determine the EC50 of the inhibitor for reducing lipid accumulation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel HSD17B13 inhibitor.

References

Hsd17B13-IN-9 (CAS: 2576690-78-1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hsd17B13-IN-9 is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in the liver. HSD17B13 is associated with lipid droplets and is implicated in the metabolism of steroid hormones and fatty acids. Elevated expression of HSD17B13 is linked to the progression of non-alcoholic fatty liver disease (NAFLD), making it a compelling therapeutic target for liver diseases. This compound serves as a valuable research tool for investigating the biological functions of HSD17B13 and its role in disease pathogenesis.

Core Data Summary

The following table summarizes the key quantitative and physicochemical properties of this compound.

| Parameter | Value | Reference |

| CAS Number | 2576690-78-1 | [1] |

| Molecular Formula | C22H17F3N2O2S | [1] |

| Molecular Weight | 430.44 g/mol | [1] |

| IC50 (for 50 nM HSD17B13) | 0.01 μM | [1][2] |

| Solubility | DMSO: 100 mg/mL (232.32 mM) | [1] |

| Appearance | Solid | |

| Storage | -80°C (6 months), -20°C (1 month, protect from light, stored under nitrogen) | [2] |

Mechanism of Action and Biological Context

HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. While its precise physiological substrates are still under investigation, it is known to be involved in hepatic lipid metabolism. Increased HSD17B13 expression is observed in NAFLD and is thought to contribute to the accumulation of lipids in liver cells. The inhibition of HSD17B13 by compounds like this compound is a promising therapeutic strategy for NAFLD and other related liver disorders.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, a general protocol for determining its in vitro potency (IC50) can be outlined based on standard biochemical assays for HSD17B13.

Hypothetical IC50 Determination Protocol:

-

Reagents and Materials:

-

Recombinant human HSD17B13 enzyme (e.g., 50 nM final concentration).

-

This compound stock solution in DMSO.

-

Substrate (e.g., estradiol or a synthetic substrate).

-

Cofactor: NAD+.

-

Assay buffer (e.g., phosphate or Tris-based buffer at physiological pH).

-

Detection reagent to measure NADH production (e.g., a fluorescent or luminescent reporter).

-

384-well assay plates.

-

Plate reader capable of detecting the chosen reporter signal.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer to achieve a range of final concentrations.

-

Add a fixed concentration of the HSD17B13 enzyme to the wells of the assay plate.

-

Add the diluted this compound or DMSO (as a vehicle control) to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction and add the detection reagent to measure the amount of NADH produced.

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Visualizations

The following diagrams illustrate the general signaling context of HSD17B13 and a typical experimental workflow for inhibitor screening.

References

An In-depth Technical Guide to the Basic Research Applications of HSD17B13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases, and the application of its inhibitors in basic research. We will delve into the enzyme's function, the development of inhibitors, and their use in elucidating its role in disease pathogenesis.

Introduction to HSD17B13

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, which is involved in metabolizing hormones, fatty acids, and bile acids.[1] HSD17B13 is predominantly expressed in the liver, specifically within hepatocytes, where it localizes to the surface of lipid droplets (LDs).[2][3][4][5][6]

Significant interest in HSD17B13 as a therapeutic target arose from human genetic studies. Genome-wide association studies (GWAS) revealed that certain single nucleotide polymorphisms (SNPs) in the HSD17B13 gene, particularly the rs72613567:TA variant, are strongly associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease, and hepatocellular carcinoma (HCC).[2][7][8] These genetic variants lead to a loss of function, producing a truncated and inactive protein.[8][9] This protective effect observed in humans with reduced HSD17B13 activity provides a strong rationale for the development of pharmacological inhibitors to mimic this phenotype.[7][10][11]

Proposed Mechanism of Action of HSD17B13

While the precise physiological function of HSD17B13 is still under investigation, it is known to possess enzymatic activity as a retinol dehydrogenase, converting retinol to retinaldehyde.[6][12] Its expression is upregulated in patients with NAFLD.[2][4][12] Overexpression of HSD17B13 in hepatocytes promotes the accumulation of intracellular lipid droplets and increases cellular triglyceride levels.[3][4][6]

The proposed mechanism involves the transcriptional regulation of HSD17B13 by liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[6][9] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that enhances lipogenesis.[6] By inhibiting HSD17B13, researchers can probe these pathways to understand how the enzyme contributes to lipid droplet dynamics and the overall pathogenesis of steatosis.

Development and Characteristics of HSD17B13 Inhibitors

The strong genetic validation for HSD17B13 has spurred the development of small molecule inhibitors to pharmacologically replicate the protective effects of loss-of-function mutations.[13] High-throughput screening (HTS) campaigns have been successful in identifying novel, potent, and selective inhibitors.[13][14] These inhibitors are crucial tools for basic research, allowing for the acute modulation of HSD17B13 activity in various experimental systems.

One of the first publicly available, well-characterized chemical probes is BI-3231.[13][15][16] Subsequent research has led to the discovery of additional inhibitors with improved properties, such as enhanced metabolic stability and liver-targeting capabilities.[17]

Table 1: Selected HSD17B13 Inhibitors and Their Properties

| Compound | Target | IC50 (nM) | Assay Substrate | Reference |

| BI-3231 (Compound 45) | Human HSD17B13 | 2.5 | Estradiol | [17] |

| Mouse HSD17B13 | 1100 | Estradiol | [13] | |

| Compound 1 | Human HSD17B13 | 1400 | Estradiol | [13][14] |

| Compound 2 | Human HSD17B13 | 310 | Estradiol | [14] |

| Compound 32 | Human HSD17B13 | 2.5 | Not Specified | [17] |

Note: IC50 values can vary based on assay conditions, such as substrate and NAD+ concentration.[13][15]

Basic Research Applications of HSD17B13 Inhibitors

HSD17B13 inhibitors are indispensable tools for dissecting the enzyme's function and its role in liver pathophysiology.

While human genetics point to a protective role for HSD17B13 inactivation, the precise disease-relevant substrate remains unknown.[13] Inhibitors are used to probe the enzyme's activity against various potential substrates, including steroids like estradiol, and lipids like leukotriene B4 (LTB4) and retinol.[13][14] By comparing inhibitor potency with different substrates, researchers can investigate potential substrate bias and better understand the enzyme's catalytic mechanism.[13]

Inhibitors allow for the controlled study of HSD17B13 function in hepatic cell lines (e.g., HepG2) and primary hepatocytes. Key applications include:

-

Studying Lipotoxicity: Researchers induce lipotoxicity in hepatocytes using saturated fatty acids like palmitic acid and use HSD17B13 inhibitors to assess if blocking the enzyme can mitigate the harmful effects. For example, the inhibitor BI-3231 has been shown to decrease triglyceride accumulation and restore lipid metabolism in hepatocytes under lipotoxic stress.[18]

-

Investigating Lipid Droplet Dynamics: By treating cells with inhibitors, scientists can directly observe the impact on lipid droplet number, size, and triglyceride content. This helps to confirm the role of HSD17B13 in lipid storage and homeostasis.[1][18]

-

Analyzing Inflammatory Pathways: Overexpression of HSD17B13 has been shown to increase the expression of inflammatory cytokines like IL-6.[1] Inhibitors can be used to determine if blocking HSD17B13 activity can suppress these inflammatory responses in cellular models of NASH.

The role of HSD17B13 in animal models has produced complex and sometimes conflicting results compared to human genetic data.[2] While down-regulating HSD17B13 with shRNA showed a therapeutic effect in mice with NAFLD[1], some HSD17B13 knockout mouse studies failed to show protection from diet-induced liver damage and, in some cases, even showed spontaneous development of fatty liver.[2][19][20][21][22]

This discrepancy highlights potential differences between mouse and human HSD17B13 function and underscores the importance of pharmacological inhibitors in these models.[22][23] Small molecule inhibitors offer temporal control of target engagement, which can be more translatable than congenital knockout models. Researchers use inhibitors in diet-induced mouse models of NAFLD and NASH to:

-

Evaluate the therapeutic potential of HSD17B13 inhibition on histological features of liver disease, such as steatosis, inflammation, and fibrosis.[10][17]

-

Study the impact on hepatic gene expression, particularly genes involved in lipogenesis and inflammation, such as the SREBP-1c/FAS pathway.[17]

-

Assess the pharmacokinetic and pharmacodynamic (PK/PD) relationship of the inhibitors, especially for liver-targeted compounds.[17]

Table 2: Summary of HSD17B13 Inactivation Studies in Mice

| Model | Intervention | Key Findings | Reference(s) |

| High-Fat Diet | shRNA knockdown | Attenuated NAFLD, improved lipid metabolism and inflammation. | [1] |

| Obesogenic Diets (HFD, WD) | Gene knockout | Did not reproduce the protective phenotype seen in humans; no difference in steatosis or inflammation. | [19][21][22] |

| Normal Chow | Gene knockout | Spontaneously developed late-onset fatty liver; increased body and liver weight. | [2][20][21] |

| Multiple NASH Models | Pharmacological inhibition (Compound 32) | Demonstrated robust anti-MASH effects, regulated hepatic lipids. | [17] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible research. Below are methodologies for key experiments involving HSD17B13 inhibitors.

The primary method for quantifying inhibitor potency is through biochemical assays using purified recombinant HSD17B13 protein.

Protocol: NADH-Glo™ Luminescence Assay

This assay measures the production of NADH, a product of the HSD17B13-catalyzed reaction.

-

Reagents: Recombinant human HSD17B13 protein, NAD+, substrate (e.g., β-estradiol), test inhibitor, NADH-Glo™ Detection Kit (Promega).

-

Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 384-well plate, add 10 µL of a reaction mixture containing buffer (e.g., 40 mM Tris pH 7.4), 500 µM NAD+, 15 µM β-estradiol, and 300 ng of recombinant HSD17B13 protein.[24][25] c. Add the test inhibitor to the desired final concentration (ensure final DMSO concentration is ≤1%). d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). e. Add an equal volume of NADH-Glo™ reagent, which contains Reduct-Luciferase, to detect NADH. f. Incubate for 60 minutes to stabilize the luminescent signal. g. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Nile Red Staining for Intracellular Lipid Droplets

This method visualizes and quantifies neutral lipid accumulation in cultured hepatocytes.

-

Cell Culture: Seed L02 or HepG2 cells in plates suitable for microscopy (e.g., 24-well plates with coverslips).

-

Lipotoxicity Induction: Treat cells with an oleic acid (OA) solution (e.g., 400 µM final concentration) for 24 hours to induce lipid droplet formation. Co-incubate with the HSD17B13 inhibitor or vehicle (DMSO).

-

Staining: a. Fix the cells with 3-4% paraformaldehyde. b. Permeabilize with 0.5% Triton X-100. c. Add Nile Red solution (e.g., 10 µM) and incubate for 10 minutes in the dark.

-

Imaging: Acquire fluorescent images using a microscope with appropriate filters (e.g., 63x objective). Lipid droplets will appear as bright yellow/gold spherical structures.

-

Quantification: Use image analysis software to quantify the number, size, or total fluorescence intensity of lipid droplets per cell.

Logical Framework: From Genetic Discovery to Therapeutic Strategy

The research and development pipeline for HSD17B13 inhibitors is founded on a clear logical progression from human genetic observations to a targeted therapeutic hypothesis.

References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. news-medical.net [news-medical.net]

- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. enanta.com [enanta.com]

- 24. academic.oup.com [academic.oup.com]

- 25. enanta.com [enanta.com]

An In-Depth Technical Guide to the Enzymatic Activity of HSD17B13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenases/reductases (SDR) superfamily, predominantly expressed in the liver and localized to the surface of lipid droplets.[1][2][3] Emerging research has identified HSD17B13 as a key player in hepatic lipid metabolism, with significant implications for the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][4][5] Intriguingly, genetic variants that result in a loss of HSD17B13 enzymatic activity have been shown to confer protection against the progression of these diseases, positioning the enzyme as a promising therapeutic target.[6][7][8] This technical guide provides a comprehensive overview of the enzymatic activity of HSD17B13, including its substrate specificity, reaction mechanisms, and the experimental protocols used for its characterization.

Core Enzymatic Function and Substrate Specificity

HSD17B13 functions as an NAD+-dependent oxidoreductase, catalyzing the conversion of a variety of lipidic substrates.[9][10] Its role is closely tied to the metabolism of steroids, retinoids, and other bioactive lipids within the liver.[3][8][10] The enzyme is known to form homodimers, a structural feature that is important for its catalytic function.[3]

The primary enzymatic reaction involves the oxidation of a hydroxyl group on the substrate, with the concomitant reduction of NAD+ to NADH. The general reaction can be depicted as:

Substrate-OH + NAD+ ⇌ Substrate=O + NADH + H+

While the definitive endogenous substrate in the context of liver disease remains an area of active investigation, several molecules have been identified as in vitro substrates for HSD17B13.[11]

Quantitative Data on HSD17B13 Substrate Activity

The following table summarizes the known substrates of human HSD17B13 and the nature of their interaction with the enzyme.

| Substrate | Product | Reaction Type | Cofactor | Notes |

| 17β-estradiol | Estrone | Oxidation | NAD+ | A classic substrate for many HSD17B family members.[9] |

| all-trans-retinol | all-trans-retinal | Oxidation | NAD+ | Demonstrates retinol dehydrogenase (RDH) activity.[9][12] |

| all-trans-retinal | all-trans-retinoic acid | Oxidation | NAD+ | Further oxidation in the retinoid metabolism pathway.[9] |

| Leukotriene B4 | 12-oxo-Leukotriene B4 | Oxidation | NAD+ | Implicates HSD17B13 in the metabolism of pro-inflammatory lipid mediators.[10] |

Signaling and Metabolic Pathways

HSD17B13 is integrated into the broader network of hepatic lipid metabolism. Its expression has been shown to be upregulated in NAFLD.[2][13] The regulation of HSD17B13 expression is linked to the liver X receptor α (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c), key transcription factors that govern lipogenesis.[2][6]

Experimental Protocols

Characterizing the enzymatic activity of HSD17B13 is crucial for understanding its function and for the development of targeted inhibitors. Below are detailed methodologies for key experiments.

Recombinant HSD17B13 Expression and Purification

Objective: To produce purified, active HSD17B13 for in vitro assays.

Methodology:

-

Cloning: The full-length human HSD17B13 cDNA is cloned into a suitable expression vector (e.g., baculovirus or mammalian expression vector) with an affinity tag (e.g., 6x-His tag) for purification.

-

Expression:

-

Purification:

-

Cell pellets are lysed in a buffer containing a mild detergent (e.g., Triton X-100) and protease inhibitors.

-

The lysate is cleared by centrifugation.

-

The supernatant is loaded onto a metal affinity chromatography column (e.g., Ni-NTA).

-

The column is washed, and the His-tagged HSD17B13 is eluted with an imidazole gradient.

-

The purified protein is dialyzed and can be further purified by size-exclusion chromatography.[14]

-

Protein concentration is determined (e.g., by Bradford assay), and purity is assessed by SDS-PAGE and Coomassie blue staining.

-

In Vitro Enzymatic Activity Assay (NADH Detection)

Objective: To measure the enzymatic activity of HSD17B13 by detecting the production of NADH.

Methodology:

-

Assay Principle: The activity of HSD17B13 is coupled to a bioluminescent assay that measures NADH levels. A reductase enzyme uses NADH to convert a pro-luciferin substrate into luciferin, which is then quantified by a luciferase. The light signal is proportional to the amount of NADH produced.

-

Reagents:

-

Procedure:

-

In a 384-well plate, add the assay buffer, substrate, and NAD+.

-

Add the test compound (inhibitor) or vehicle control.

-

Initiate the reaction by adding purified HSD17B13 protein.

-

Incubate at room temperature for a defined period (e.g., 1-2 hours).

-

Add the NADH detection reagent.

-

Incubate for a further 1 hour to allow for the development of the luminescent signal.

-

Read the luminescence on a plate reader.[16]

-

Cell-Based Retinol Dehydrogenase (RDH) Activity Assay

Objective: To assess HSD17B13 activity in a cellular context by measuring the conversion of retinol to retinaldehyde.

Methodology:

-

Cell Culture and Transfection:

-

Substrate Treatment:

-

Retinoid Extraction and Analysis:

-

The cells and media are harvested, and retinoids are extracted (e.g., using a two-phase solvent extraction with hexane).

-

The extracted retinoids (retinol, retinaldehyde, and retinoic acid) are separated and quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

-

The enzymatic activity is determined by the amount of retinaldehyde produced, normalized to the total protein concentration in the cell lysate.[17]

-

Conclusion

HSD17B13 is a pivotal enzyme in hepatic lipid metabolism, and its dysregulation is strongly associated with the progression of chronic liver diseases. The methodologies outlined in this guide provide a robust framework for the detailed characterization of its enzymatic activity. A thorough understanding of HSD17B13's function, substrate specificity, and regulation is essential for the development of novel therapeutic strategies targeting this enzyme for the treatment of NAFLD and other related metabolic disorders. The availability of potent and selective inhibitors, such as BI-3231, will further aid in elucidating the precise physiological role of HSD17B13.[18][19][20]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mdpi.com [mdpi.com]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. HSD17B13 | Abcam [abcam.cn]

- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. enanta.com [enanta.com]

- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. pubs.acs.org [pubs.acs.org]

Hsd17B13-IN-9: An In-Depth Technical Guide for Researchers

For Research Use Only. Not for use in humans or animals.

This technical guide provides a comprehensive overview of Hsd17B13-IN-9, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, handling, and relevant experimental protocols.

Core Compound Information

This compound is a small molecule inhibitor of HSD17B13, an enzyme predominantly expressed in the liver and associated with the progression of non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][2][3] Inhibition of HSD17B13 is a promising therapeutic strategy for these conditions.

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Conditions | Reference |

| IC₅₀ | 0.01 µM | Against 50 nM HSD17B13 | [4][5] |

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

| Solvent | Solubility (at various concentrations) |

| DMSO | 1 mM, 5 mM, 10 mM, and higher |

Detailed solubility information for preparing stock solutions can be found on the supplier's website.[4]

| Storage Condition | Duration | Notes |

| -80°C | 6 months | Protect from light, store under nitrogen. |

| -20°C | 1 month | Protect from light, store under nitrogen. |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution upon preparation.[4]

Safety and Handling

While a formal Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on standard laboratory practices for handling research-grade small molecules.

-

For Research Use Only: This product is not intended for human or veterinary use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

-

Handling: Avoid inhalation of dust or vapor. Avoid contact with skin and eyes. Use in a well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

HSD17B13 Signaling and Pathophysiological Context

HSD17B13 is a lipid droplet-associated protein primarily found in hepatocytes.[1][3] Its expression is upregulated in NAFLD.[3] The enzyme is involved in lipid metabolism and inflammation. The diagram below illustrates a simplified signaling pathway involving HSD17B13.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols based on standard practices for HSD17B13 inhibitor studies.

Biochemical Assay for HSD17B13 Inhibition

This protocol describes a common method to determine the in vitro potency of an inhibitor against purified HSD17B13.

Principle: The enzymatic activity of HSD17B13 can be measured by quantifying the production of NADH, a co-product of the dehydrogenase reaction. The NADH-Glo™ Assay is a common method for this purpose.[6][7]

Materials:

-

Recombinant human HSD17B13 protein

-

This compound

-

Substrate (e.g., β-estradiol or retinol)

-

NAD⁺

-

Assay buffer (e.g., Tris-HCl with a detergent like Triton X-100)

-

NADH-Glo™ Detection Reagent

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 80 nL) of the diluted compound to the wells of a 384-well plate.

-

Substrate Mix: Prepare a substrate mix containing the substrate (e.g., 12 µM β-estradiol) and NAD⁺ (e.g., 500 µM) in the assay buffer. Add this mix to the wells.

-

Enzyme Addition: Initiate the reaction by adding purified HSD17B13 protein (e.g., 30 nM final concentration) to each well.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) in the dark.

-

Detection: Add the NADH-Glo™ Detection Reagent to each well.

-

Second Incubation: Incubate for another hour at room temperature in the dark.

-

Measurement: Read the luminescence on a plate reader. The light signal is proportional to the amount of NADH produced.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for HSD17B13 Activity

This protocol outlines a method to assess the activity of this compound in a cellular context.

Principle: The retinol dehydrogenase activity of HSD17B13 can be measured in cells by providing retinol as a substrate and quantifying the production of its metabolite, retinaldehyde, using HPLC.[8][9]

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2 or Huh7)

-

This compound

-

All-trans-retinol

-

Cell culture medium and supplements

-

Reagents for cell lysis and protein quantification

-

HPLC system

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.

-

Substrate Addition: Add all-trans-retinol to the culture medium and incubate for several hours (e.g., 6-8 hours).

-

Cell Lysis: Harvest and lyse the cells.

-

Retinoid Extraction: Extract retinoids from the cell lysate using an organic solvent (e.g., hexane).

-

HPLC Analysis: Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC.

-

Normalization: Normalize the retinoid levels to the total protein concentration of the cell lysate.

-

Data Analysis: Determine the effect of this compound on the production of retinaldehyde to assess its cellular activity.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the discovery and characterization of an HSD17B13 inhibitor like this compound.

This guide provides a foundational understanding of this compound for research purposes. For further details, it is recommended to consult the product page of the respective supplier and the scientific literature on HSD17B13 inhibitors.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]